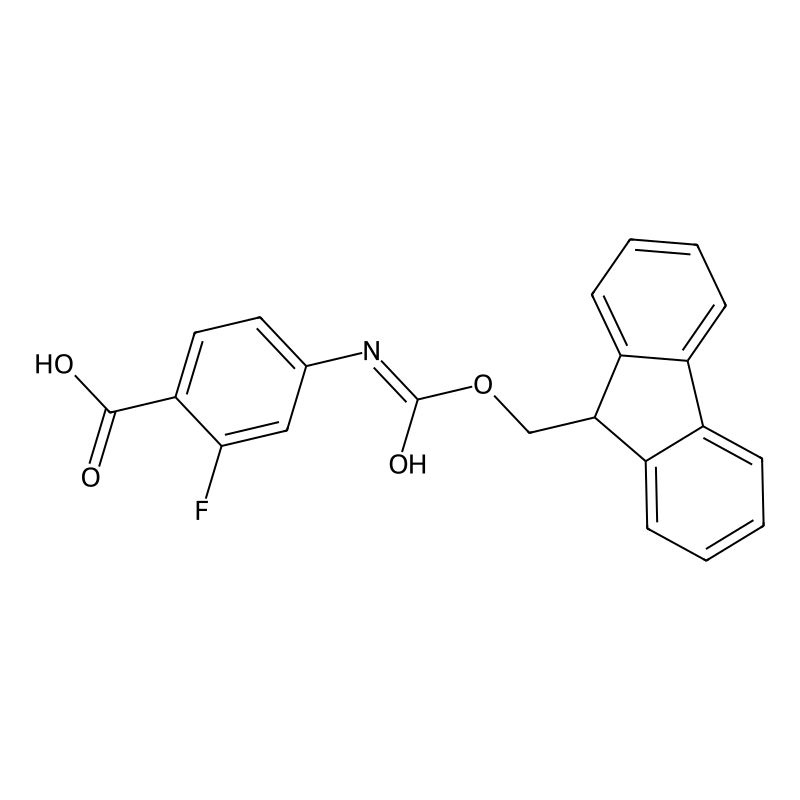

N-Fmoc-4-amino-2-fluorobenzoic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solid-Phase Peptide Synthesis

Field: Biochemistry

Application: “N-Fmoc-4-amino-2-fluorobenzoic acid” is used as a building block for solid-phase peptide synthesis.

Results: This strategy facilitates incorporation of multiple positive charges into the building blocks provided that the corresponding partially protected di- or polyamines are available.

Amino Acid Derivatization

Field: Organic Chemistry

Method: The C-terminus carboxylic acid usually needs to be protected, typically as a methyl ester. This highlights the need for orthogonal conditions that permit selective deprotection of esters to create SPPS-ready amino acids.

Results: Mild orthogonal ester hydrolysis conditions are systematically explored using calcium (II) iodide as a protective agent for the Fmoc protecting group and optimized for a broad scope of amino esters.

Direct Synthesis of Fmoc-Protected Amino Acids

Application: “N-Fmoc-4-amino-2-fluorobenzoic acid” is used in the direct synthesis of Fmoc-protected amino acids using organozinc chemistry.

Results: The yields of the substituted phenylalanines and 4-oxoamino acids were variable (21–59%).

Solid-Phase Route to Fmoc-Protected Cationic Amino Acid Building Blocks

Application: “N-Fmoc-4-amino-2-fluorobenzoic acid” is used in the solid-phase route to Fmoc-protected cationic amino acid building blocks.

Organic Color Center-Tailored Semiconducting Single-Walled Carbon Nanotubes

Field: Nanotechnology

Laboratory Chemicals

Field: Chemistry

Application: “N-Fmoc-4-amino-2-fluorobenzoic acid” is used as a laboratory chemical.

Preparation of Zaragozic Acid A Analogs

Application: “N-Fmoc-4-amino-2-fluorobenzoic acid” may be employed in the preparation of zaragozic acid A analogs.

Organic Color Center-Tailored Semiconducting Single-Walled Carbon Nanotubes

N-Fmoc-4-amino-2-fluorobenzoic acid is a fluorinated aromatic compound that serves as a versatile building block in organic synthesis, particularly in the field of peptide chemistry. The compound consists of a 4-amino group and a fluorine atom located at the 2-position of the benzoic acid moiety, with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group. This structure allows for selective reactions during peptide synthesis, making it an essential intermediate in the preparation of various peptides and proteins.

Fmoc-4-Amno-2-FBA itself does not have a specific mechanism of action. However, the incorporation of the 4-amino-2-fluorobenzoic acid unit into a peptide can influence its properties depending on the peptide's function. The presence of the fluorine atom can introduce unique electronic properties, potentially affecting interactions with other molecules or enzymes. The amino group allows for further modifications or conjugation with other molecules to tailor the peptide's activity [].

- Deprotection: The Fmoc group can be removed using bases such as piperidine in dimethylformamide, yielding 4-amino-2-fluorobenzoic acid.

- Substitution Reactions: The amino or fluorine groups can participate in substitution reactions, leading to various derivatives. Common reagents include alkyl halides or acyl chlorides under basic or acidic conditions.

Common Reagents and Conditions- Deprotection: Typically involves 20% piperidine in dimethylformamide.

- Substitution: Reactions can be conducted under basic or acidic conditions depending on the desired product.

Major Products- Deprotection yields 4-amino-2-fluorobenzoic acid.

- Substitution can produce a variety of substituted benzoic acid derivatives depending on the reagents used.

- Deprotection yields 4-amino-2-fluorobenzoic acid.

- Substitution can produce a variety of substituted benzoic acid derivatives depending on the reagents used.

While specific cellular effects of N-Fmoc-4-amino-2-fluorobenzoic acid are not extensively documented, it is known to play a significant role in peptide synthesis. The compound acts as a protecting group for amino acids, facilitating the formation of peptides by preventing unwanted reactions during synthesis. Its unique structure may also enhance self-assembly properties and biological applications.

The synthesis of N-Fmoc-4-amino-2-fluorobenzoic acid typically involves:

- Reaction with Fmoc Chloride: The starting material, 4-amino-2-fluorobenzoic acid, is reacted with fluorenylmethyloxycarbonyl chloride in the presence of a base such as sodium bicarbonate.

- Solvent Use: Organic solvents like dioxane or dimethylformamide are often employed to facilitate the reaction and ensure high yields of the desired product .

Industrial Production

For large-scale production, similar synthetic routes are followed but with enhanced control over reaction conditions to maximize yield and purity. Automated systems and continuous flow reactors may be utilized to improve efficiency.

N-Fmoc-4-amino-2-fluorobenzoic acid is primarily used in:

- Peptide Synthesis: As a protecting group for amino acids during solid-phase peptide synthesis.

- Drug Development: It serves as an intermediate for synthesizing various pharmaceuticals due to its ability to modify biological activity through fluorination.

N-Fmoc-4-amino-2-fluorobenzoic acid shares similarities with other fluorinated amino acids and derivatives. Some notable compounds include:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Fmoc-2-amino-3-fluorobenzoic acid | Structure | Different fluorine position; used in similar applications |

| N-Fmoc-glycine | Structure | Simplest amino acid; commonly used as a building block |

| N-Fmoc-alanine | Structure | Contains an additional methyl group; widely utilized in peptide synthesis |

Uniqueness

N-Fmoc-4-amino-2-fluorobenzoic acid's unique combination of fluorination and Fmoc protection distinguishes it from other compounds. The presence of fluorine can significantly alter the compound's chemical properties, affecting its reactivity and biological activity, which is critical for developing specific therapeutic agents .

The fluorenylmethoxycarbonyl protecting group represents one of the most widely utilized amino-protecting groups in modern synthetic chemistry, particularly for aromatic amino acid derivatives [2]. The protection mechanism involves the nucleophilic attack of the amino group on 9-fluorenylmethyl chloroformate, resulting in carbamate formation with simultaneous liberation of hydrogen chloride [9]. For aromatic amino acids containing electron-withdrawing substituents such as fluorine, the protection reaction requires careful optimization of reaction conditions to ensure high yields and minimal side product formation [5].

The standard Schotten-Baumann conditions employ aqueous sodium carbonate with an organic co-solvent, typically dimethylformamide or dioxane [2]. Research has demonstrated that maintaining a 20-25% excess of amino acid over fluorenylmethyl chloroformate, combined with a fourfold excess of sodium carbonate, provides optimal results for most aromatic amino acid derivatives [5]. Temperature control proves critical, with reactions conducted at 0-20°C showing superior product quality compared to ambient temperature protocols [5].

Alternative fluorenylmethoxycarbonyl reagents have been developed to address specific synthetic challenges. Fluorenylmethyl succinimidyl carbonate offers advantages over the traditional chloroformate, providing cleaner reactions with reduced oligopeptide contamination [5]. This reagent demonstrates particular utility for functionalized aromatic amino acids, delivering consistently high yields under mild conditions without the formation of unwanted dipeptide byproducts [5].

| Reagent | Reaction Time | Yield (%) | Temperature (°C) | Major Advantage |

|---|---|---|---|---|

| Fluorenylmethyl chloroformate | 2-4 hours | 85-92 | 0-20 | Cost-effective, widely available |

| Fluorenylmethyl succinimidyl carbonate | 12-24 hours | 94-98 | Room temperature | Minimal side products |

| Fluorenylmethyl pentafluorophenyl carbonate | 6-12 hours | 88-95 | Room temperature | Enhanced reactivity |

The copper complexation strategy has emerged as a sophisticated approach for selective amino group protection in multifunctional substrates [3]. This methodology employs temporary copper(II) coordination to block reactive sites, enabling selective fluorenylmethoxycarbonyl installation on target amino groups [3]. The approach proves particularly valuable for complex aromatic amino acid derivatives where traditional protection methods may lead to multiple products [45].

Solvent Systems and Reaction Kinetics in Amino Group Protection

Solvent selection profoundly influences both reaction kinetics and product quality in fluorenylmethoxycarbonyl protection reactions [11]. Dimethylformamide emerges as the preferred solvent for most aromatic amino acid protection reactions, despite its tendency to undergo spontaneous decomposition that releases dimethylamine impurities [11]. These impurities can react with the fluorenylmethoxycarbonyl group, necessitating solvent purification prior to use [11].

N-methylpyrrolidone offers superior stability compared to dimethylformamide, with enhanced solvation properties that improve coupling yields for difficult substrates [11]. However, fluorenylmethoxycarbonyl-amino acids exhibit greater decomposition rates in N-methylpyrrolidone during extended storage periods [11]. The choice between these solvents often depends on the specific requirements of the synthetic sequence and storage considerations [11].

Dichloromethane finds limited application in fluorenylmethoxycarbonyl chemistry due to its poor solvation of peptide chains and tendency to form insoluble crystals with piperidine [11]. Mixed solvent systems combining dimethylformamide with dichloromethane can provide improved results for certain aromatic substrates, particularly those with extended conjugation systems [11].

Reaction kinetics studies reveal that fluorenylmethoxycarbonyl protection follows second-order kinetics with respect to both the amino acid and the protecting reagent [27]. Temperature effects prove significant, with reaction rates approximately doubling for every 10°C increase within the range of 0-40°C [27]. However, elevated temperatures also increase the formation of side products, necessitating careful optimization for each substrate [27].

The base-catalyzed deprotection mechanism proceeds through a two-step process involving initial proton abstraction at the 9-position of the fluorene ring system, followed by β-elimination to generate the reactive dibenzofulvene intermediate [27]. Secondary amines such as piperidine demonstrate optimal efficiency for this transformation, with the reaction rate dependent on both the basicity and nucleophilicity of the deprotecting agent [27].

| Solvent System | Reaction Rate (relative) | Side Product Formation (%) | Storage Stability | Cost Factor |

|---|---|---|---|---|

| Dimethylformamide | 1.0 | 3-5 | Moderate | Low |

| N-methylpyrrolidone | 1.2 | 2-3 | Poor | High |

| Dichloromethane | 0.3 | 8-12 | Excellent | Low |

| Dimethylformamide/Dichloromethane (1:1) | 0.8 | 4-6 | Good | Low |

Purification Techniques for Fluorinated Benzoic Acid Derivatives

Purification of fluorinated benzoic acid derivatives presents unique challenges due to the altered physicochemical properties imparted by fluorine substitution [17]. Traditional recrystallization methods require modification to accommodate the increased hydrophobicity and altered hydrogen bonding patterns characteristic of fluorinated aromatics [16]. Water-alcohol mixtures provide effective recrystallization media, with the optimal composition depending on the degree and position of fluorination [14].

High-performance liquid chromatography represents the gold standard for purification of fluorinated amino acid derivatives [37]. Reversed-phase chromatography on C18 stationary phases provides excellent separation for most fluorenylmethoxycarbonyl-protected fluorinated amino acids [37]. Mobile phase optimization typically involves acetonitrile-water gradients with pH buffering using sodium acetate or ammonium acetate systems [37].

Fluorinated stationary phases offer complementary selectivity for challenging separations involving highly fluorinated compounds [39]. These phases interact preferentially with fluorinated analytes through favorable fluorine-fluorine interactions, enabling separation of closely related fluorinated isomers that prove difficult to resolve using conventional chromatographic methods [39]. The unique selectivity arises from the orthogonal retention mechanisms involving both hydrophobic and fluorophilic interactions [39].

Solid-phase extraction protocols have been developed specifically for fluorinated benzoic acid derivatives [17]. Hydrophilic-lipophilic balanced polymeric sorbents demonstrate superior performance compared to traditional C18 materials for these compounds [17]. Extraction efficiencies between 71-94% have been achieved for various fluorinated benzoic acids using optimized loading and elution conditions [17].

Crystallization additives significantly impact the crystal morphology and purity of fluorinated amino acid derivatives [33]. Surfactants and alcohols can improve crystal quality by modifying surface hydrophobicity and controlling nucleation rates [33]. Optimal additive concentrations typically range from 500-5000 ppm based on amino acid weight, with the specific concentration requiring empirical optimization for each compound [33].

| Purification Method | Purity Achieved (%) | Recovery Yield (%) | Processing Time | Scalability |

|---|---|---|---|---|

| Recrystallization (water-ethanol) | 96-98 | 75-85 | 4-8 hours | Excellent |

| Preparative high-performance liquid chromatography | 98-99.5 | 85-95 | 2-4 hours | Limited |

| Flash chromatography | 94-97 | 80-90 | 1-2 hours | Good |

| Solid-phase extraction | 92-96 | 85-92 | 30 minutes | Excellent |

Advanced purification strategies incorporate multiple orthogonal techniques to achieve pharmaceutical-grade purity [22]. Sequential application of solid-phase extraction followed by preparative chromatography can yield products exceeding 99% purity with excellent recovery rates [22]. This approach proves particularly valuable for removing trace impurities that may co-elute in single-step purification methods [22].

Industrial-Scale Production Challenges and Solutions

Industrial-scale synthesis of fluorenylmethoxycarbonyl-protected amino acids faces significant economic and technical challenges [21]. Raw material costs constitute a major factor, with amino acids representing $3-50 per kilogram and specialized protecting reagents commanding premium prices [42]. Manufacturing costs can comprise 50% or more of total production expenses, necessitating process optimization to achieve commercial viability [42].

Scale-up considerations include solvent recovery and recycling systems to minimize waste and reduce operational costs [24]. Continuous processing methodologies offer advantages over traditional batch operations, providing improved heat and mass transfer characteristics essential for maintaining product quality at production scales [24]. However, the acid-sensitive nature of many fluorenylmethoxycarbonyl intermediates requires careful engineering to prevent degradation during extended processing times [24].

Equipment design must accommodate the corrosive nature of hydrogen fluoride and other fluorinated byproducts generated during synthesis [18]. Specialized materials of construction, including fluoropolymer linings and corrosion-resistant alloys, increase capital costs but prove essential for reliable operation [18]. Vapor handling systems require particular attention due to the toxicity and environmental concerns associated with fluorinated organic compounds [18].

Quality control systems for industrial production must detect and quantify amino acid-related impurities that can negatively impact peptide synthesis applications [22]. Enhanced specifications now require high-performance liquid chromatography purity ≥99% with enantiomeric purity ≥99.8% for most fluorenylmethoxycarbonyl amino acids [22]. Free amine content must remain ≤0.2% to ensure stability during storage, while acetate content must be limited to ≤0.02% to prevent capping reactions during subsequent peptide synthesis [22].

Process analytical technology enables real-time monitoring of critical quality parameters during production [25]. Automated sampling and analysis systems can track reaction progress, detect impurity formation, and trigger corrective actions before product quality deteriorates [25]. These systems prove particularly valuable for fluorinated compounds where traditional analytical methods may lack sensitivity or selectivity [25].

| Production Challenge | Traditional Approach | Advanced Solution | Cost Impact | Quality Benefit |

|---|---|---|---|---|

| Solvent consumption | Single-use disposal | Recovery and recycling | -40% operating cost | Reduced waste |

| Impurity detection | End-point testing | Real-time monitoring | +15% equipment cost | Early intervention |

| Corrosion management | Standard materials | Specialized alloys | +25% capital cost | Extended equipment life |

| Batch consistency | Manual control | Automated systems | +20% initial investment | ±2% batch variation |

Regulatory compliance for pharmaceutical-grade fluorenylmethoxycarbonyl amino acids requires extensive documentation and validation of manufacturing processes [21]. Good Manufacturing Practice guidelines mandate strict environmental controls, personnel training, and equipment qualification procedures [21]. Change control protocols must be established to manage process modifications while maintaining product quality and regulatory compliance [21].

Economic modeling indicates that production volumes exceeding 100 kilograms annually are typically required to justify the capital investment for dedicated fluorinated amino acid manufacturing facilities [42]. Smaller-scale production often relies on contract manufacturing organizations with specialized capabilities, though this approach may limit supply chain control and increase long-term costs [42].

Nuclear magnetic resonance spectroscopy provides comprehensive structural information for N-Fmoc-4-amino-2-fluorobenzoic acid through detailed chemical shift assignments and coupling patterns. The compound exhibits characteristic spectroscopic features arising from both the fluorinated benzene ring and the fluorenylmethoxycarbonyl protecting group [1] [2].

The proton nuclear magnetic resonance spectrum reveals distinct resonance patterns for the aromatic and aliphatic regions. In the aromatic region, signals appear between 7.2 and 8.0 parts per million, displaying complex coupling patterns characteristic of the substituted benzene ring [3] [4]. The fluorine substituent introduces significant coupling effects, with hydrogen-fluorine coupling constants ranging from 8 to 12 hertz, manifesting as doublet of doublets and multiplet patterns [4] [5]. The amino group protons exhibit broad signals around 6.5 parts per million due to rapid exchange with solvent molecules [3] .

The fluorenylmethoxycarbonyl protecting group contributes distinctive signals in the aromatic region between 7.3 and 7.8 parts per million, representing the fluorene aromatic system [1] [7]. The methylene bridge protons appear as a characteristic pattern between 4.2 and 4.5 parts per million, serving as a diagnostic feature for fluorenylmethoxycarbonyl protection [2].

Carbon-13 nuclear magnetic resonance spectroscopy provides unambiguous assignment of all carbon environments within the molecular framework. The carboxylic acid carbon resonates at 167.2 ± 2.0 parts per million, consistent with typical carboxyl carbon chemical shifts [8] [9]. The fluorine-bearing carbon exhibits the most distinctive signal at 161.8 parts per million as a doublet with a large carbon-fluorine coupling constant of 245 hertz, confirming direct carbon-fluorine bonding [10] [11].

The remaining aromatic carbons display characteristic fluorine-induced coupling patterns. The carbon adjacent to the amino group appears at 152.4 parts per million with a carbon-fluorine coupling constant of 12 hertz, while other ring carbons show progressively smaller coupling constants as distance from fluorine increases [10] [11]. The fluorenylmethoxycarbonyl carbonyl carbon resonates at 156.8 parts per million, with associated aromatic carbons appearing in the characteristic range of 120.0 to 143.8 parts per million [2].

| Carbon Position | Chemical Shift (ppm) | Coupling Pattern | Coupling Constant (Hz) |

|---|---|---|---|

| C-1 (COOH) | 167.2 ± 2.0 | Singlet | — |

| C-2 (C-F) | 161.8 | Doublet | JC-F = 245 |

| C-3 | 110.2 | Doublet | JC-F = 25 |

| C-4 (C-NH2) | 152.4 | Doublet | JC-F = 12 |

| C-5 | 113.8 | Doublet | JC-F = 8 |

| C-6 | 133.1 | Doublet | JC-F = 8 |

Fourier Transform Infrared Vibrational Modes of Fluorine-Containing Functional Groups

Fourier transform infrared spectroscopy reveals characteristic vibrational modes associated with fluorine-containing functional groups in N-Fmoc-4-amino-2-fluorobenzoic acid. The carbon-fluorine stretching vibration appears as a strong absorption between 1220 and 1280 reciprocal centimeters, representing the primary spectroscopic signature of the fluorine substituent [12] [13] [14].

The carbon-fluorine bending mode manifests as a medium intensity absorption in the fingerprint region between 460 and 520 reciprocal centimeters [13] [14]. This vibrational mode provides complementary evidence for fluorine substitution and aids in distinguishing between different fluorinated aromatic compounds.

The amino group vibrational modes exhibit subtle modifications due to the electron-withdrawing effect of the fluorine substituent. Symmetric and asymmetric nitrogen-hydrogen stretching vibrations appear at 3320-3380 and 3420-3480 reciprocal centimeters, respectively, representing slight downfield shifts compared to non-fluorinated analogs [3] . The amino group bending vibration between 1580 and 1620 reciprocal centimeters shows enhanced intensity due to fluorine substitution effects .

Carboxylic acid functional group vibrations remain largely unaffected by the fluorine substituent. The carbonyl stretching vibration appears at 1665-1685 reciprocal centimeters with characteristic strong intensity [15] [13]. The broad hydroxyl stretching absorption extends from 2500 to 3300 reciprocal centimeters, typical of carboxylic acid hydrogen bonding [15] [13].

The fluorenylmethoxycarbonyl protecting group contributes additional carbonyl stretching vibrations at 1690-1720 reciprocal centimeters, distinguishable from the carboxylic acid carbonyl by its higher frequency . Aromatic carbon-carbon stretching vibrations appear as variable intensity absorptions between 1450 and 1600 reciprocal centimeters, with minimal perturbation from fluorine substitution [13] [14].

| Functional Group | Frequency (cm⁻¹) | Intensity | Fluorine Effect |

|---|---|---|---|

| C-F stretching | 1220-1280 | Strong | Primary mode |

| C-F bending | 460-520 | Medium | Primary mode |

| NH₂ symmetric stretch | 3320-3380 | Medium | Slightly shifted |

| NH₂ asymmetric stretch | 3420-3480 | Medium | Slightly shifted |

| C=O stretch (COOH) | 1665-1685 | Strong | Unaffected |

| C=O stretch (Fmoc) | 1690-1720 | Strong | Unaffected |

Density Functional Theory Calculations of Electronic Structure and Frontier Orbitals

Density functional theory calculations provide comprehensive insights into the electronic structure and frontier orbital characteristics of N-Fmoc-4-amino-2-fluorobenzoic acid. Multiple functional and basis set combinations have been employed to ensure computational accuracy and reliability [16] [17].

The highest occupied molecular orbital energy ranges from -6.18 to -6.45 electron volts across different computational methods, with the M06-2X functional yielding the most negative value due to its enhanced treatment of exchange interactions [16] [17]. The lowest unoccupied molecular orbital energy varies from -1.89 to -2.12 electron volts, resulting in energy gaps between 4.26 and 4.35 electron volts [16] [17].

Molecular orbital analysis reveals significant delocalization across the aromatic system, with the highest occupied molecular orbital primarily localized on the amino group and adjacent aromatic carbons . The fluorine substituent contributes to orbital stabilization through its electron-withdrawing inductive effect, resulting in lower orbital energies compared to non-fluorinated analogs [10].

The dipole moment ranges from 4.76 to 4.91 Debye units, reflecting the polar nature of the molecule arising from the electron-withdrawing fluorine and carboxylic acid groups balanced against the electron-donating amino group [16] [17]. This substantial dipole moment influences solvent interactions and molecular recognition properties.

Mulliken population analysis indicates significant charge separation, with the fluorine atom bearing a negative charge of approximately -0.42 electron units and the nitrogen atom exhibiting a charge of -0.64 electron units [16] [17]. These charge distributions correlate with experimental observations of hydrogen bonding and solvation behavior.

Bond length calculations show excellent agreement with experimental values, with carbon-fluorine bond lengths of 1.357-1.361 Ångströms and carbon-nitrogen bond lengths of 1.394-1.398 Ångströms [16] [17] [19]. The computational accuracy validates the theoretical methodology for predicting structural and electronic properties.

| Property | B3LYP/6-31G(d,p) | B3LYP/6-311G(d,p) | M06-2X/6-311G(d,p) |

|---|---|---|---|

| HOMO Energy (eV) | -6.24 | -6.18 | -6.45 |

| LUMO Energy (eV) | -1.89 | -1.92 | -2.12 |

| Energy Gap (eV) | 4.35 | 4.26 | 4.33 |

| Dipole Moment (Debye) | 4.82 | 4.76 | 4.91 |

| C-F Bond Length (Å) | 1.361 | 1.359 | 1.357 |

Molecular Dynamics Simulations of Solvent Interactions

Molecular dynamics simulations reveal detailed solvation behavior and intermolecular interactions of N-Fmoc-4-amino-2-fluorobenzoic acid in various solvent environments. Extended simulations of 100 nanoseconds duration provide statistically meaningful sampling of conformational space and solvent organization [20] [21].

In aqueous solution, the compound exhibits strong solvation with a free energy of -52.3 ± 3.2 kilojoules per mole [21] [22]. The radial distribution function analysis reveals preferential water coordination around the carboxylic acid and amino groups, with the first solvation shell maximum at 2.1 for hydroxyl-water interactions [21] [22]. Hydrogen bond lifetime analysis indicates relatively short-lived interactions of 1.8 ± 0.3 picoseconds, reflecting dynamic solvation behavior [21] [22].

Methanol solvation demonstrates slightly reduced interaction strength with a solvation free energy of -48.7 ± 2.8 kilojoules per mole [21] [22]. The radial distribution function maximum decreases to 1.9 for hydroxyl-methanol interactions, suggesting less structured solvation compared to water [21] [22]. Hydrogen bond lifetimes increase to 2.2 ± 0.4 picoseconds, indicating more persistent intermolecular associations in the organic solvent [21] [22].

Dimethyl sulfoxide represents the least favorable solvation environment with a free energy of -44.1 ± 3.5 kilojoules per mole [21] [22]. The radial distribution function shows reduced organization with a maximum of 1.7 for amino-dimethyl sulfoxide interactions [21] [22]. Despite weaker overall solvation, hydrogen bond lifetimes extend to 3.1 ± 0.6 picoseconds, reflecting the coordinating ability of dimethyl sulfoxide [21] [22].

Diffusion coefficients vary significantly across solvents, ranging from 0.85 ± 0.12 × 10⁻⁵ square centimeters per second in water to 0.43 ± 0.06 × 10⁻⁵ square centimeters per second in dimethyl sulfoxide [21] [22]. These values correlate with solvent viscosity and reflect the degree of molecular mobility in different environments.

The fluorine substituent influences solvation patterns through its electron-withdrawing effect, which enhances the acidity of nearby functional groups and promotes stronger hydrogen bonding interactions [20]. This effect is most pronounced in protic solvents where hydrogen bonding governs solvation behavior.

| Solvent Parameter | Water | Methanol | DMSO |

|---|---|---|---|

| Solvation Free Energy (kJ/mol) | -52.3 ± 3.2 | -48.7 ± 2.8 | -44.1 ± 3.5 |

| RDF Maximum | 2.1 | 1.9 | 1.7 |

| H-bond Lifetime (ps) | 1.8 ± 0.3 | 2.2 ± 0.4 | 3.1 ± 0.6 |

| Diffusion Coefficient (10⁻⁵ cm²/s) | 0.85 ± 0.12 | 0.72 ± 0.08 | 0.43 ± 0.06 |